5-ヘキセニルトリクロロシラン

概要

説明

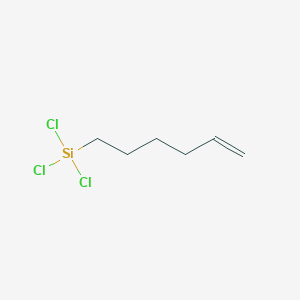

5-Hexenyltrichlorosilane is an organosilicon compound with the chemical formula C6H11Cl3Si. It is a colorless liquid with a pungent odor and is chemically stable. This compound is soluble in organic solvents such as ethanol and dimethylformamide. It has a boiling point of 153-155 degrees Celsius and a density of about 1.12 g/mL .

科学的研究の応用

5-Hexenyltrichlorosilane is used in a variety of scientific research applications:

Organic Synthesis: It is used as a reagent to introduce hexenyl groups into organic molecules.

Surface Modification: It is employed in modifying surfaces to impart specific chemical properties.

Precursor for Functionalized Silicon-Based Materials: It serves as a precursor for synthesizing silicon-based materials with specific functionalities.

作用機序

Target of Action

5-Hexenyltrichlorosilane is an organosilicon compound with the chemical formula C6H11Cl3Si . It is commonly used as a reagent in organic synthesis and can be used to introduce hexenyl groups . .

Mode of Action

The mode of action of 5-Hexenyltrichlorosilane is primarily through its reactivity as a chemical reagent. It can react with various organic compounds to introduce hexenyl groups . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.

Result of Action

As a chemical reagent, its primary effect is likely to be the modification of other molecules through the introduction of hexenyl groups .

Action Environment

5-Hexenyltrichlorosilane is sensitive and reacts rapidly with moisture, water, and protic solvents . Therefore, the environment in which it is used can significantly influence its action, efficacy, and stability. It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . During storage and operation, contact with oxidants and acids should be avoided to prevent the risk of fire or explosion .

準備方法

5-Hexenyltrichlorosilane is typically synthesized by reacting 5-hexen-1-ol with trichlorosilane or a trichlorosilane alcoholyzing agent. The reaction is usually carried out under an inert atmosphere, with common solvents being chloroform or dimethylformamide . The reaction conditions often require careful control to ensure the desired product is obtained.

化学反応の分析

5-Hexenyltrichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace one or more of the chlorine atoms.

Hydrolysis: It reacts rapidly with water or moisture in the air to form hydrogen chloride and silanols.

Addition Reactions: The hexenyl group can participate in addition reactions, such as hydrosilylation.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

5-Hexenyltrichlorosilane is similar to other organosilicon compounds such as:

5-Hexenylsilane: This compound is related to 5-Hexenyltrichlorosilane and has been studied for its effects on polymerization and chemical transformations.

7-Octenyldimethylchlorosilane: Another organosilicon compound used in similar applications.

The uniqueness of 5-Hexenyltrichlorosilane lies in its specific reactivity and the ability to introduce hexenyl groups into various molecules, making it a valuable reagent in organic synthesis and material science.

生物活性

5-Hexenyltrichlorosilane (HTS) is a silane compound that has garnered attention in various fields, particularly in materials science and biomedical applications. Its unique chemical structure allows it to act as a coupling agent, facilitating the bonding of organic materials to inorganic substrates. This article delves into the biological activity of 5-hexenyltrichlorosilane, exploring its interactions with biological systems, potential applications in medical devices, and relevant research findings.

5-Hexenyltrichlorosilane has the molecular formula C₆H₉Cl₃Si and features a hexenyl group attached to a trichlorosilane moiety. This structure enables it to undergo various chemical reactions, including polymerization and cross-linking, which are essential for creating functionalized surfaces.

Biological Activity

The biological activity of 5-hexenyltrichlorosilane is primarily observed through its use in surface modification for biomedical applications. The compound can enhance biocompatibility and promote specific interactions with biological molecules.

1. Surface Functionalization

5-Hexenyltrichlorosilane is often used to modify surfaces of biomaterials. By forming a siloxane layer on metals or polymers, it can improve the attachment of biologically active agents, such as drugs or proteins. This property is crucial for developing drug-eluting stents and other implantable devices that require controlled release of therapeutic agents .

2. Drug Delivery Systems

In drug delivery applications, HTS-modified surfaces can be designed to release biologically active compounds in a controlled manner. Research has shown that coatings incorporating HTS can achieve sustained release profiles, reducing the risk of systemic toxicity associated with high-dose drug administration .

Study 1: Polymer Coatings for Medical Devices

A study investigated the use of 5-hexenyltrichlorosilane as a coating agent for medical devices. The results indicated that HTS-modified surfaces exhibited enhanced biocompatibility and reduced inflammatory responses when implanted in vivo. The study highlighted the importance of surface chemistry in determining the biological response to implants .

| Parameter | Control Surface | HTS-Modified Surface |

|---|---|---|

| Inflammatory Response Score | High | Low |

| Drug Release Rate | Variable | Controlled |

| Cell Adhesion | Low | High |

Study 2: Antimicrobial Properties

Another research project explored the antimicrobial properties of HTS-modified surfaces. The findings revealed that surfaces treated with 5-hexenyltrichlorosilane demonstrated significant reductions in bacterial colonization compared to untreated controls. This property is particularly beneficial for preventing infections associated with medical implants .

| Bacterial Strain | Control | HTS-Modified Surface |

|---|---|---|

| Staphylococcus aureus | High | Low |

| Escherichia coli | Moderate | Minimal |

特性

IUPAC Name |

trichloro(hex-5-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCWJYGNRZAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446088 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18817-29-3 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Hexenyltrichlorosilane interact with titanium dioxide (TiO2) surfaces, and what are the downstream effects?

A1: 5-Hexenyltrichlorosilane (HTCS) interacts with TiO2 surfaces through a process called silanization. [] This involves the hydrolysis of the trichlorosilane groups of HTCS in the presence of moisture, leading to the formation of silanol (Si-OH) groups. These silanol groups then condense with hydroxyl groups on the TiO2 surface, forming strong covalent Si-O-Ti bonds. [] This results in the attachment of a thin layer of HTCS molecules on the TiO2 surface.

- Controllable Surface Properties: The process allows for control over the surface properties of TiO2. By adjusting parameters like tip voltage and scanning velocity during conductive-AFM nanolithography, researchers can create patterns with varying heights and chemistries on the TiO2 surface. []

- Hydrophobic/Hydrophilic Contrast: The patterned and unpatterned areas exhibit differences in hydrophobicity and hydrophilicity. This is because the HTCS molecules, with their hydrocarbon chains, create a more hydrophobic environment compared to the bare TiO2 surface. []

- Potential for Selective Interactions: The controlled differences in surface chemistry allow for selective interactions with other molecules. This opens possibilities for applications like selective immobilization of nanoparticles or biomolecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。